molecular formula C13H10BrN3O B5536093 3-BROMO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE

3-BROMO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B5536093
M. Wt: 304.14 g/mol
InChI Key: NIKXDNSSBNQSKE-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound belonging to the class of organic compounds known as benzohydrazides. These compounds are characterized by the presence of a hydrazide group attached to a benzene ring. The specific structure of this compound includes a bromine atom at the 3-position of the benzene ring and a pyridin-4-ylmethylidene group attached to the nitrogen atom of the hydrazide.

Preparation Methods

The synthesis of 3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 3-bromobenzohydrazide with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .

Scientific Research Applications

3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-BROMO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-bromo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKXDNSSBNQSKE-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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